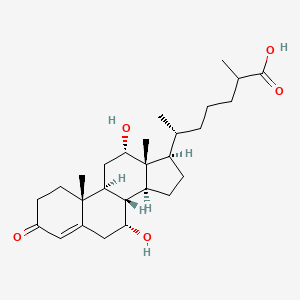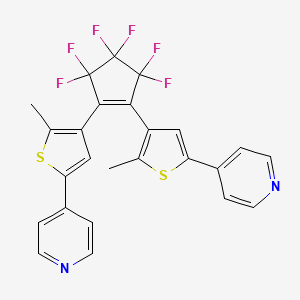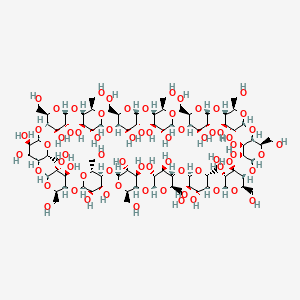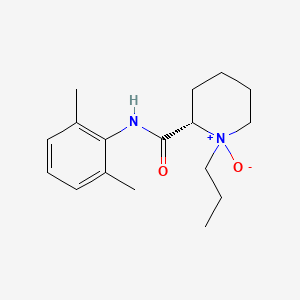
Hydroxy Saxagliptin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Saxagliptin-13C3 is a labeled compound of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in pharmacokinetic and pharmacodynamic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C3 involves several key steps, starting from the preparation of saxagliptin intermediates. One common method includes the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps . The incorporation of carbon-13 isotopes is typically achieved through the use of labeled starting materials or reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halides.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Applications De Recherche Scientifique
Hydroxy Saxagliptin-13C3 is extensively used in scientific research, including:
Mécanisme D'action
Hydroxy Saxagliptin-13C3 exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the compound increases the levels of active incretins, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . This mechanism helps improve glycemic control in patients with type 2 diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
5-Hydroxy Saxagliptin: A major metabolite of saxagliptin with similar but less potent DPP-4 inhibitory activity.
Dapagliflozin: Another antidiabetic agent, though it works through a different mechanism by inhibiting sodium-glucose co-transporter 2 (SGLT2).
Uniqueness
Hydroxy Saxagliptin-13C3 is unique due to its labeled carbon-13 isotopes, which make it particularly valuable in research settings for tracing metabolic pathways and studying the pharmacokinetics and pharmacodynamics of saxagliptin and its metabolites .
Propriétés
Formule moléculaire |
C18H25N3O3 |
|---|---|
Poids moléculaire |
334.39 g/mol |
Nom IUPAC |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |
Clé InChI |
GAWUJFVQGSLSSZ-MXWQJFLCSA-N |
SMILES isomérique |
C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N |
SMILES canonique |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


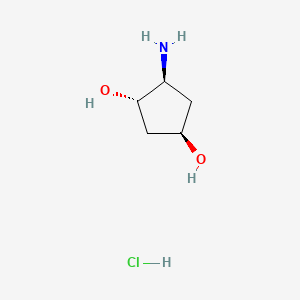



![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
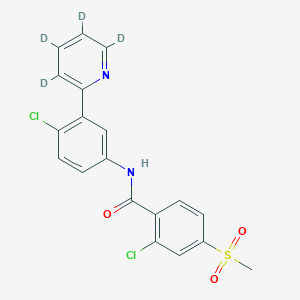
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
